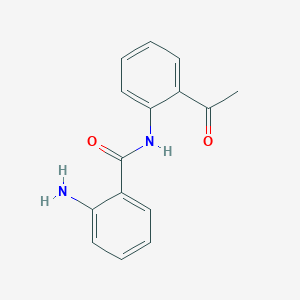![molecular formula C20H12ClF B14383021 9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene CAS No. 89883-25-0](/img/structure/B14383021.png)
9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene: is an organic compound that features a fluorene backbone with a chlorophenylmethylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene typically involves the condensation of 9-fluorenone with 2-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can yield the corresponding hydrocarbon by removing the double bond.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly used.
Major Products Formed:
Oxidation: Formation of 9-[(2-chlorophenyl)methylidene]-1-fluorenone or 9-[(2-chlorophenyl)methylidene]-1-fluorene-9-carboxylic acid.
Reduction: Formation of 9-[(2-chlorophenyl)methyl]-1-fluoro-9H-fluorene.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, although specific studies are limited.
Industry: In the materials science field, the compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conjugated system and potential for electron transport.
Wirkmechanismus
The exact mechanism of action for 9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s structure suggests it could participate in π-π interactions, hydrogen bonding, and other non-covalent interactions that influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 9-[(2-Bromophenyl)methylidene]-1-fluoro-9H-fluorene
- 9-[(2-Methylphenyl)methylidene]-1-fluoro-9H-fluorene
- 9-[(2-Nitrophenyl)methylidene]-1-fluoro-9H-fluorene
Comparison: Compared to its analogs, 9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions Chlorine is an electron-withdrawing group, which can affect the compound’s electronic properties and stability
Eigenschaften
CAS-Nummer |
89883-25-0 |
|---|---|
Molekularformel |
C20H12ClF |
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
9-[(2-chlorophenyl)methylidene]-1-fluorofluorene |
InChI |
InChI=1S/C20H12ClF/c21-18-10-4-1-6-13(18)12-17-15-8-3-2-7-14(15)16-9-5-11-19(22)20(16)17/h1-12H |
InChI-Schlüssel |
MKNVOKLCYFNFKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C(=CC=C4)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


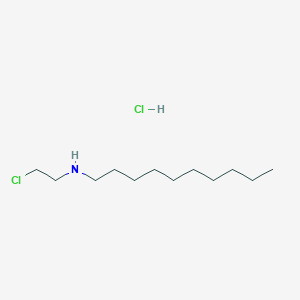

![4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide](/img/structure/B14382960.png)
![2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14382968.png)
![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
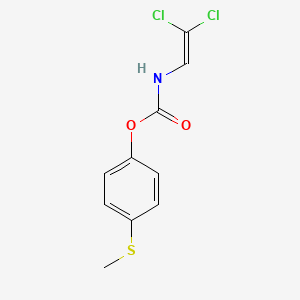
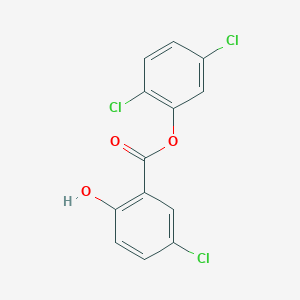
![Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate](/img/structure/B14383005.png)
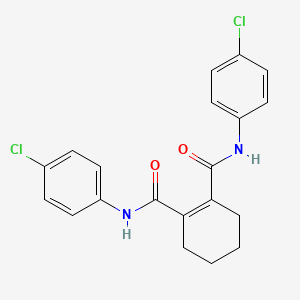
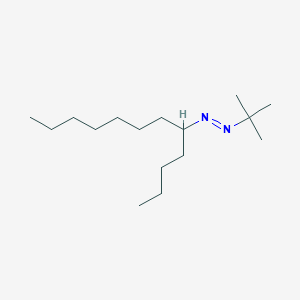
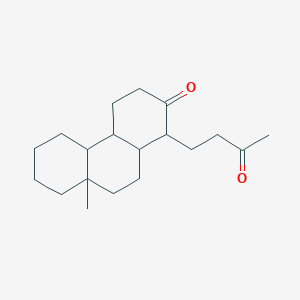
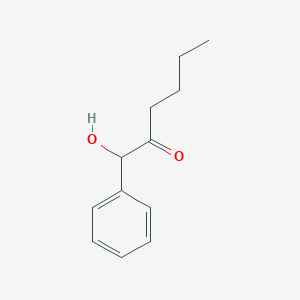
![[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14383034.png)
